3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine
Description
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Properties
Molecular Formula |
C6H6Cl3N3 |
|---|---|
Molecular Weight |
226.5 g/mol |
IUPAC Name |
3,5,6-trichloro-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H6Cl3N3/c1-12(2)6-5(9)10-3(7)4(8)11-6/h1-2H3 |
InChI Key |
PEKJZMKQGZNNFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine is a chlorinated derivative of pyrazin-2-amine known for its potential biological activity and applications in medicinal and agricultural chemistry. This compound has garnered interest due to its unique structural properties, particularly the presence of three chlorine atoms at specific positions on the pyrazine ring, which enhances its reactivity and biological effectiveness.
- Molecular Formula : C7H7Cl3N4
- Molecular Weight : Approximately 239.51 g/mol
The trichlorinated structure of this compound increases its lipophilicity, potentially improving its ability to penetrate biological membranes, making it a candidate for various biological applications.
Biological Activity
Preliminary studies have indicated that 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine exhibits notable antimicrobial properties. Research has focused on its interactions with various biological systems, particularly its effects on microbial growth and plant defense mechanisms.
Antimicrobial Activity
- Mechanism of Action : The compound's antimicrobial activity may be attributed to its ability to disrupt microbial membranes or interfere with essential metabolic processes.
- Case Studies :
- In vitro studies have shown that the compound inhibits the growth of several bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Plant Interaction
Research has also explored the role of 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine in plant defense mechanisms. It has been observed that exposure to this compound can induce stress responses in plants, enhancing their resistance to pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine, a comparison with structurally related compounds can be beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-N,N-dimethylpyrazin-2-amine | One chlorine atom at position 3 | Less reactive than trichlorinated analog |
| 6-Chloro-N,N-dimethylpyrazin-2-amine | One chlorine atom at position 6 | Potentially less toxic than trichlorinated form |
| 2-Amino-3,5,6-trichloropyridine | Trichlorinated pyridine derivative | Different heterocyclic structure |
| N,N-Dimethylpyrazin-2-amines | Unsubstituted pyrazine derivative | Lacks halogen substituents |
The unique combination of three chlorine atoms in specific positions makes 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine particularly reactive and potentially more effective in biological applications compared to its less substituted counterparts.
Research Findings and Future Directions
Ongoing research is essential to fully elucidate the biological mechanisms underlying the activity of 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with microbial cells and plant systems.
- Toxicological Assessments : Evaluating the safety profile of this compound for potential therapeutic uses.
- Field Trials : Testing its efficacy in agricultural settings to determine practical applications in crop protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
